ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
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Overview
Description
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: is a diterpenoid compound with the molecular formula C18H26O3 and a molecular weight of 290.4 g/mol . It is characterized by its unique structure, which includes a labdane skeleton with specific functional groups that contribute to its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes steps such as cyclization, oxidation, and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments for scalability and cost-effectiveness . Techniques such as continuous flow synthesis and advanced purification methods are often employed to ensure consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions: : ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as carboxylic acids and alkenes .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: : In chemistry, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is used as a building block for synthesizing more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties . It serves as a lead compound for developing new drugs and therapeutic agents .
Medicine: : In medicine, this compound is investigated for its potential therapeutic effects . Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: : In industry, this compound is used in the production of various chemical products . Its derivatives find applications in materials science, agriculture, and other fields .
Mechanism of Action
The mechanism of action of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid involves its interaction with specific molecular targets and pathways . It may exert its effects by binding to receptors or enzymes, modulating their activity . The exact pathways involved can vary depending on the biological context and the specific effects being studied .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other diterpenoids with labdane skeletons, such as labdane-8α,15-diol and labdane-8α,15-dione . These compounds share structural similarities but differ in their functional groups and biological activities .
Uniqueness: : ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is unique due to its specific functional groups and the resulting chemical and biological properties . Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-12-6-9-15-17(3,14(12)8-7-13(2)19)10-5-11-18(15,4)16(20)21/h7-8,14-15H,1,5-6,9-11H2,2-4H3,(H,20,21)/b8-7+/t14-,15+,17+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIBSZGTNAGNT-ZRDMDAGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1C(=C)CC[C@H]2[C@]1(CCC[C@]2(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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